REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:12][C:13]([OH:15])=[O:14].O>C1COCC1.CC(OC)(C)C>[CH2:3]([O:10][CH2:12][C:13]([OH:15])=[O:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt afterwards
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 80° C
|
Type
|
TEMPERATURE
|
Details
|
After 1.5 h the mixture was cooled to rt
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with MTBE
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
CUSTOM
|
Details
|
The extracts of the acidic layer were dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |